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molecular formula C10H11NO2 B8540382 3-(2,3-Dihydroxypropyl)benzonitrile

3-(2,3-Dihydroxypropyl)benzonitrile

Cat. No. B8540382
M. Wt: 177.20 g/mol
InChI Key: NLQNBUGBQQLONB-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a solution of 3-(prop-2-en-1-yl)benzonitrile (3.8 g, 27 mmol) and NMO (10.85 g, 80 mmol) in MeOH/H2O (v/v=3:1, 133 mL) was added OsO4 (600 mg), and then stirred at room temperature for 18 h. The result mixture was concentrated and the residue was dissolved in water and extracted with EtOAc. The organic layers were dried and concentrated, and the residue was purified by a flash column chromatography to afford 3-(2,3-dihydroxypropyl)benzonitrile.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
10.85 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])C=C.[CH3:12][N+]1([O-])CCOCC1.[CH3:20][OH:21].[OH2:22]>O=[Os](=O)(=O)=O>[OH:21][CH:20]([CH2:12][OH:22])[CH2:1][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8] |f:2.3|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C=C)C=1C=C(C#N)C=CC1
Name
Quantity
10.85 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
133 mL
Type
reactant
Smiles
CO.O
Name
Quantity
600 mg
Type
catalyst
Smiles
O=[Os](=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The result mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by a flash column chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC(CC=1C=C(C#N)C=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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